molecular formula C11H13BrN2O3 B1400072 N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine CAS No. 1162696-22-1

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B1400072
CAS No.: 1162696-22-1
M. Wt: 301.14 g/mol
InChI Key: PZRDBQHVPAXREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Bromination: The starting material, 2-nitroaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formation of Tetrahydropyran Ring: The brominated product is then subjected to a cyclization reaction with tetrahydropyran-4-amine under acidic or basic conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Reduction: The major product is N-(5-amino-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.

    Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(5-substituted-2-nitrophenyl)tetrahydro-2H-pyran-4-amine.

Scientific Research Applications

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
  • N-(5-fluoro-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
  • N-(5-iodo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine

Uniqueness

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(5-bromo-2-nitrophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-8-1-2-11(14(15)16)10(7-8)13-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRDBQHVPAXREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (1.1 g, 4.95 mmol) and tetrahydro-2H-pyran-4-amine (500 mg, 4.95 mmol) in DMF (6 mL) was added K2CO3 (1.37 g, 9.9 mmol) and the mixture stirred in sealed tube at 85° C. for 16 h. After cooling, water (100 mL) was added to the mixture and extracted with DCM (3×50 mL). The combined organic layers were washed with water (2×50 mL), brine (50 mL) and dried over anhydrous Na2SO4 then filtered and concentrated to yield the title compound which was directly used for next step without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (2 g, 9.137 mmol) in DMF (10 mL) was added tetrahydro-2H-pyran-4-amine (1.108 g, 10.964 mmol) and TEA (2.772 g, 27.410 mmol). The reaction mixture was heated at 120° C. in microwave reactor for 30 mins. The reaction mixture was diluted with H2O then extracted with EA. The combined organic layers were dried over sodium sulfate, filtered and concentrated to yield a crude product (2.5 g) which was used in next step without further purification. LCMS (m/z): 301.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.108 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.772 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.